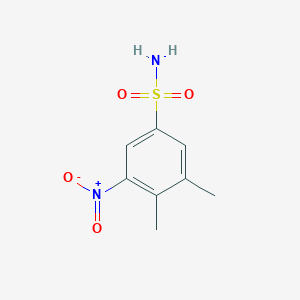

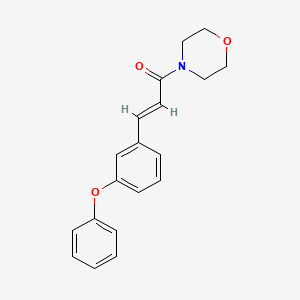

![molecular formula C18H13Cl2N3O B2643901 2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol CAS No. 1808490-07-4](/img/structure/B2643901.png)

2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a potent inhibitor of a specific type of enzyme known as protein kinase, which is involved in the regulation of various cellular processes. In

Applications De Recherche Scientifique

Cleavage of C-S bonds with the formation of a tetranuclear Cu(I) cluster

A study investigated the treatment of a similar ligand with cuprous chloride, resulting in the formation of a CuI4-centered cluster. This process involved the cleavage of C-S bonds and was analyzed through X-ray diffraction and electrospray ionization mass spectrometry techniques (Huang, Gou, Zhu, & Huang, 2007).

Synthesis of highly functionalized tetrahydropyridines

Another research explored the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, employing an organic phosphine catalyst. This process resulted in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, offering insights into the synthesis of complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).

Antitumor evaluation of 2,4,6-triaryl pyridines

In a study focusing on antitumor applications, a series of 2,4,6-triaryl pyridine derivatives containing chlorophenyl and phenolic moieties were synthesized. These compounds showed promising topoisomerase II inhibitory activities and cytotoxicities against various human cancer cell lines (Thapa et al., 2012).

Pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors

Another study investigated 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, finding them to be effective aldose reductase inhibitors. These derivatives also exhibited significant antioxidant properties, which were particularly strong in catechol derivatives (La Motta et al., 2007).

Solvatochromism in Cationic Micellar Solutions

A study on solvatochromism observed the behavior of compounds like 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)-1-phenolate, exploring their interactions with various solvents. This research has implications in understanding molecular interactions in different solvent environments (Tada, Novaki, & Seoud, 2001).

Propriétés

IUPAC Name |

2-chloro-4-[2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O/c1-11-15(6-4-12-5-7-16(24)14(19)9-12)22-18(23-17(11)20)13-3-2-8-21-10-13/h2-10,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLQTGASHXIBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C=CC3=CC(=C(C=C3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)

![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)

![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2643832.png)

![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)

![Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2643834.png)

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2643835.png)

![N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2643840.png)